Preparative Synthesis Yield: 89% Isolated Yield at Decagram Scale vs. Typical Yields for Secondary Amide Analogs
The target compound 2-chloro-N-cyclopropyl-N-methylacetamide (17) was prepared from N-methylcyclopropanamine hydrochloride (15) and 2-chloroacetyl chloride (16) in DCM with Et₃N at −20 °C to room temperature, yielding 110 g (89%) of purified product as a light yellow oil after silica gel chromatography . This 89% isolated yield on a 0.84 mol scale exceeds the typical 70–82% yields reported for the preparation of the closest secondary amide analog 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5) under similar chloroacetylation conditions, where the NH proton necessitates different stoichiometry and workup [1]. The tertiary amide character of the target compound eliminates NH-associated side reactions (e.g., over-acylation, salt formation) that depress yield in secondary amide syntheses.
| Evidence Dimension | Isolated yield of chloroacetyl coupling to form the α-chloroacetamide |
|---|---|
| Target Compound Data | 89% (110 g isolated from 90 g N-methylcyclopropanamine hydrochloride, 837 mmol scale) |
| Comparator Or Baseline | 2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5): typical yields 70–82% under analogous chloroacetylation conditions (commercial supplier data; secondary amide) |
| Quantified Difference | Target compound yield exceeds secondary amide analog by approximately 7–19 percentage points |
| Conditions | DCM, Et₃N, −20 °C to r.t., overnight; silica gel chromatography (1:5 EtOAc/petroleum ether) |
Why This Matters
Higher preparative yield at scale directly reduces cost per gram for procurement of the building block and improves supply reliability for multi-step campaigns.
- [1] ChemBase.cn. 2-Chloro-N-cyclopropylacetamide (CAS 19047-31-5) – supplier purity and yield data from Enamine LLC, Apollo Scientific, Alfa Aesar. Accessed April 2026. View Source
